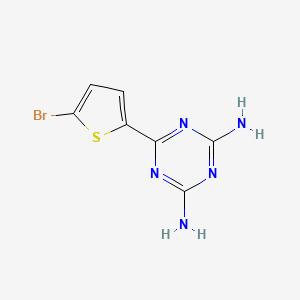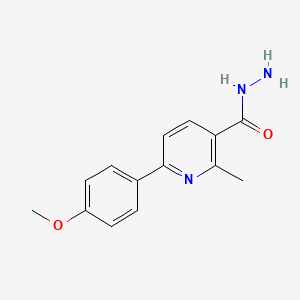
6-(5-Bromothiophen-2-yl)-1,3,5-triazine-2,4-diamine
Übersicht
Beschreibung
6-(5-Bromothiophen-2-yl)-1,3,5-triazine-2,4-diamine, also known as 5-BTD, is an organic compound widely used in various scientific research applications, such as drug design, synthesis, and enzyme inhibition. This compound has been studied for its ability to inhibit the activity of enzymes, specifically those involved in the metabolism of drugs. 5-BTD has also been studied for its potential use in drug delivery systems and its ability to act as a fluorescent marker for imaging and tracking biological processes.
Wissenschaftliche Forschungsanwendungen
Crystal Engineering and Coordination
6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine, a related compound, is used in crystal engineering. It chelates metals and engages in hydrogen bonding, influencing the structural formation in crystal growth. This is significant in designing materials with predictable structures and properties (Duong et al., 2011).
Anticancer Applications
Cyclometalated iridium(III) complexes, which include 6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine, target mitochondria and induce apoptosis in various cancer cell lines. These compounds have shown promising results, especially against cisplatin-resistant cells (Xiong et al., 2016).
Molecular Structure and Spectroscopy
The molecular structure and spectroscopic properties of N,N'-diphenyl-6-piperidin-1-yl-[1,3,5]-triazine-2,4-diamine have been extensively studied. These analyses provide insight into the chemical and physical properties of triazine derivatives, important for various scientific applications (Kavipriya et al., 2015).
Antimicrobial Agents
1,3,5-Triazine derivatives exhibit bioactive properties and have been explored as antimicrobial agents. Their effectiveness against bacterial and fungal strains underscores their potential in addressing antibiotic resistance (Patil et al., 2020).
Chemical and Biological Investigations
Research on Ru(III) and Se(IV) complexes containing 1,3,5-triazine derivatives has been conducted. These complexes have potential applications in medicinal chemistry, particularly in developing new treatments for diseases like cancer (Al-Khodir et al., 2019).
Supramolecular Interactions
The study of salts and cocrystals of 1,3,5-triazine derivatives with thiophene carboxylic acid derivatives has provided insights into different types of non-covalent interactions. This knowledge is crucial in the field of supramolecular chemistry (Prajina et al., 2019).
Eigenschaften
IUPAC Name |
6-(5-bromothiophen-2-yl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5S/c8-4-2-1-3(14-4)5-11-6(9)13-7(10)12-5/h1-2H,(H4,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUGJCQWNBAYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=NC(=NC(=N2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Bromothiophen-2-YL)-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323358.png)




